1-Phenylcycloheptylamine hydrochloride

Description

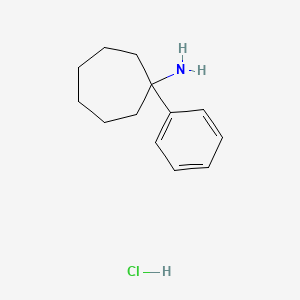

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenylcycloheptan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-13(10-6-1-2-7-11-13)12-8-4-3-5-9-12;/h3-5,8-9H,1-2,6-7,10-11,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZJEZPOTKKDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661737 | |

| Record name | 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-37-1 | |

| Record name | 1-Phenylcycloheptan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Forgotten Analogue: A Technical Guide to the Discovery and History of 1-Phenylcycloheptylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-Phenylcycloheptylamine hydrochloride (PCHA), an analogue of the dissociative anesthetic phencyclidine (PCP). While overshadowed by its six-membered ring counterpart, the history and pharmacology of the cycloheptyl variant offer critical insights into the structure-activity relationships (SAR) that govern the arylcycloalkylamine class of compounds. This document details the synthetic origins, historical context of its development as part of post-PCP anesthetic research, and its distinct pharmacological profile. We will explore the nuanced differences in receptor binding and in vivo activity that arise from the expansion of the cycloalkyl ring from six to seven carbons, providing valuable data for researchers in medicinal chemistry and drug development.

Introduction: The Shadow of Phencyclidine

The discovery of phencyclidine (PCP) in 1956 by chemists at Parke-Davis marked a pivotal moment in anesthetic research.[1] Its potent dissociative properties spurred an intensive investigation into the broader class of arylcycloalkylamines, with the goal of developing safer and more controllable anesthetic agents.[2][3] This research effort involved systematic modifications to the three core components of the PCP molecule: the aromatic ring, the cycloalkyl ring, and the amine substituent. 1-Phenylcycloheptylamine, a direct homologue of PCP with an expanded seven-membered cycloalkyl ring, was synthesized as part of these critical structure-activity relationship (SAR) studies.[4][5] Its development was not aimed at creating a recreational substance, but at meticulously mapping the structural requirements for anesthetic, analgesic, and neuroprotective activity within this chemical family.[2][3]

Discovery and Synthesis: A Logical Extension

The creation of 1-Phenylcycloheptylamine was a direct result of the synthetic pathways developed for PCP and its analogues at Parke-Davis in the mid-1950s and further explored in the 1960s.[1][6] The primary route, pioneered by Victor Maddox and his team, involves the reaction of an α-aminonitrile with a Grignard reagent.[1][6] This robust method allows for the facile introduction of the aryl group onto the cycloalkyl scaffold.

In the case of 1-Phenylcycloheptylamine, the synthesis proceeds via the reaction of phenylmagnesium bromide with 1-aminocycloheptanecarbonitrile. The nitrile, in turn, is typically prepared from cycloheptanone through a Strecker or related reaction. This logical extension from the cyclohexyl to the cycloheptyl ring was a crucial step in determining the influence of steric bulk and conformational changes of the cycloalkyl moiety on pharmacological activity.[4][5]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative synthesis adapted from the established methods for arylcycloalkylamines.[6]

Step 1: Synthesis of 1-Aminocycloheptanecarbonitrile

-

To a stirred solution of cycloheptanone in aqueous ethanol, add potassium cyanide followed by ammonium chloride.

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-aminocycloheptanecarbonitrile.

Step 2: Grignard Reaction to form 1-Phenylcycloheptylamine

-

Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Nitrogen or Argon).

-

To the freshly prepared Grignard reagent, add a solution of 1-aminocycloheptanecarbonitrile in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the mixture and carefully quench by slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the free base of 1-Phenylcycloheptylamine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude 1-Phenylcycloheptylamine free base in a suitable solvent such as anhydrous diethyl ether or isopropanol.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether/isopropanol, until precipitation is complete.

-

Collect the resulting white precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 1-Phenylcycloheptylamine HCl.

Historical Context and Pharmacological Profile

The primary investigation into the effects of varying the cycloalkyl ring size was published in 1981 by McQuinn, Cone, Shannon, and Su.[4][5] Their research was designed to understand the structural requirements for PCP-like activity. They synthesized a series of analogues where the cycloalkyl ring was varied from cyclopropyl (3 carbons) to cyclooctyl (8 carbons).

Mechanism of Action: NMDA Receptor Antagonism

Like other arylcycloalkylamines, 1-Phenylcycloheptylamine's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[7] By binding to a site within the receptor's ion channel (often called the "PCP site"), these drugs physically block the flow of cations like Ca2+ into the neuron, even when the receptor is activated by its co-agonists, glutamate and glycine.[7] This channel-blocking action disrupts normal excitatory neurotransmission, leading to the characteristic dissociative anesthetic and psychoactive effects.

Caption: Mechanism of NMDA receptor antagonism by 1-Phenylcycloheptylamine.

Structure-Activity Relationship: The Impact of Ring Size

The key finding of the comparative studies was the profound impact of the cycloalkyl ring size on the drug's activity profile. While the cycloheptyl analogue retained significant affinity for the NMDA receptor in vitro, its ability to produce PCP-like effects in vivo was dramatically reduced compared to PCP.

| Compound | Cycloalkyl Ring Size | In Vitro Binding Activity (Relative to PCP) | In Vivo PCP-like Discriminative Stimulus Activity |

| Phencyclidine (PCP) | 6 (Cyclohexyl) | 100% | High |

| 1-Phenylcycloheptylpiperidine | 7 (Cycloheptyl) | Slightly less than PCP | Sharply declined / Low |

| 1-Phenylcyclooctylpiperidine | 8 (Cyclooctyl) | Potent binding | No observable effects |

| Data synthesized from McQuinn et al., 1981.[4][5] |

This divergence between in vitro binding and in vivo effects is a critical insight. It suggests that while the larger ring does not prevent the molecule from accessing and binding to the PCP site within the NMDA receptor channel, the resulting conformation of the drug-receptor complex may be altered. This alteration could affect the kinetics of the block (how quickly the drug enters and leaves the channel) or its interaction with other allosteric sites, ultimately failing to produce the same cascade of downstream neurological effects as PCP.[4][5] The research demonstrated that the six-membered cyclohexyl ring represents an optimal configuration for potent in vivo activity in this class of compounds.

Conclusion

This compound stands as an important, albeit obscure, chapter in the history of arylcycloalkylamine research. Its synthesis and evaluation were not a dead end, but rather a crucial data point that helped define the precise structural requirements for potent dissociative anesthetic activity. The discovery that expanding the cycloalkyl ring from six to seven carbons could dissociate high receptor affinity from in vivo efficacy provided invaluable information for medicinal chemists. This guide underscores the importance of systematic analogue synthesis in drug discovery and highlights how even compounds that do not become clinical candidates can significantly deepen our understanding of pharmacology and the intricate relationship between molecular structure and biological function.

References

-

Arylcyclohexylamine - Wikipedia . Wikipedia. [Link]

-

Arylcyclohexylamine - Wikiwand . Wikiwand. [Link]

-

THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES . Semantic Scholar. [Link]

-

Arylcyclohexylamines – Knowledge and References . Taylor & Francis Online. [Link]

-

Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues) | Request PDF . ResearchGate. [Link]

-

THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES . PubMed. [Link]

-

Structure-Activity Relationships of the Cycloalkyl Ring of Phencyclidine . ACS Publications. [Link]

-

The synthesis of phencyclidine and other 1-arylcyclohexylamines . TUE Research Portal. [Link]

-

Structure-activity relationships of the cycloalkyl ring of phencyclidine . PubMed. [Link]

-

1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity . PubMed. [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects . PubMed Central. [Link]

-

1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity . ACS Publications. [Link]

-

1-Phenylcycloalkylamine Derivatives. II.’,2 Synthesis and Pharmacological Activity . Erowid. [Link]

-

NMDA receptor - Wikipedia . Wikipedia. [Link]

Sources

- 1. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cycloheptanone synthesis [organic-chemistry.org]

- 3. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Structure-activity relationships of the cycloalkyl ring of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. NMDA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 1-Phenylcycloheptylamine Hydrochloride from Cycloheptanone

Introduction

1-Phenylcycloheptylamine is a chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. As a derivative of cycloheptylamine, it serves as a scaffold for the synthesis of various compounds with potential pharmacological activities. The hydrochloride salt form enhances the compound's stability and solubility, making it more suitable for handling and formulation. This guide provides a comprehensive overview of the synthetic routes from the readily available starting material, cycloheptanone, to 1-Phenylcycloheptylamine hydrochloride.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the chemical principles, experimental procedures, and critical parameters involved in this synthesis. We will delve into two primary and effective synthetic strategies: the Grignard reaction followed by conversion to the amine, and direct reductive amination via the Leuckart reaction.

Synthetic Strategies and Mechanisms

The transformation of cycloheptanone to this compound can be efficiently achieved through a few key synthetic pathways. This guide will focus on two robust and well-established methods, detailing the underlying mechanisms and providing practical insights for their successful implementation.

Method 1: Grignard Reaction followed by Conversion to the Amine

This two-step approach first involves the nucleophilic addition of a phenyl group to the carbonyl carbon of cycloheptanone, followed by the conversion of the resulting tertiary alcohol into the desired primary amine.

Step 1: Synthesis of 1-Phenylcycloheptanol via Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1] In this step, phenylmagnesium bromide, a Grignard reagent, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cycloheptanone.[2][3] The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the highly reactive Grignard reagent from being quenched by protic solvents.[1]

The mechanism begins with the formation of the Grignard reagent from bromobenzene and magnesium metal.[2] This is followed by the nucleophilic attack on the cycloheptanone carbonyl, leading to a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-phenylcycloheptanol.[3][4]

A common side product in this reaction is biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[5][6] Minimizing the concentration of bromobenzene and controlling the reaction temperature can help to reduce the formation of this impurity.[6]

Sources

chemical properties of 1-Phenylcycloheptylamine hydrochloride

An In-depth Technical Guide to the Chemical Properties of 1-Phenylcycloheptylamine Hydrochloride

Introduction

This compound (CAS No. 125802-37-1) is a member of the arylcycloalkylamine class of chemical compounds.[1][2] This class, which includes well-known substances like phencyclidine (PCP) and ketamine, is of significant interest in medicinal chemistry and neuropharmacology due to the potent activity of its members as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] While specific research on the cycloheptyl derivative is not as prevalent in public literature as its cyclopentyl or cyclohexyl analogs, its structural similarity suggests potential applications as a research chemical or a template for novel therapeutic agents.

This guide provides a comprehensive technical overview of the core . Given the limited publicly available experimental data for this specific molecule, we will apply field-proven principles of pharmaceutical chemistry to predict its characteristics and outline the essential experimental protocols required for its full empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding of this compound's chemical nature, from its synthesis and structure to its analytical characterization and stability profile.

Section 1: Physicochemical Properties

The hydrochloride salt form of 1-Phenylcycloheptylamine enhances the compound's stability and aqueous solubility, making it more suitable for research and formulation development compared to its free base. The fundamental physicochemical properties are summarized below. Properties without specific literature citations are predictive, based on the behavior of analogous arylcycloalkylamine hydrochlorides.

| Property | Value / Predicted Value | Reference |

| CAS Number | 125802-37-1 | [1][4] |

| Molecular Formula | C₁₃H₂₀ClN | [5] |

| Molecular Weight | 225.76 g/mol | [5] |

| Appearance | Predicted: White to off-white crystalline solid | N/A |

| Melting Point | Not publicly available. Requires empirical determination via Differential Scanning Calorimetry (DSC) or melting point apparatus. | N/A |

| Solubility | Predicted: Soluble in water, ethanol, and methanol. Sparingly soluble in less polar organic solvents like chloroform. | N/A |

| pKa | Not publicly available. The primary amine is expected to have a pKa in the range of 9-10.5, similar to other cycloalkylamines. | N/A |

Section 2: Synthesis and Structural Elucidation

While specific synthetic procedures for this compound are not widely published, a plausible and efficient route can be extrapolated from established methods for synthesizing other 1-arylcycloalkylamines.[6][7] A common and robust strategy involves a Grignard reaction followed by a Ritter reaction or similar amination process.

Proposed Synthetic Pathway:

-

Grignard Reaction: The synthesis would commence with the reaction of cycloheptanone with phenylmagnesium bromide. This nucleophilic addition of the phenyl group to the carbonyl carbon of the cycloheptanone ring forms 1-phenylcycloheptan-1-ol, a tertiary alcohol intermediate.

-

Nitrile Addition (Ritter Reaction): The tertiary alcohol is then subjected to a Ritter reaction. In the presence of a strong acid (e.g., sulfuric acid) and a nitrile (e.g., acetonitrile), the alcohol is protonated and eliminated to form a stable tertiary carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate.

-

Hydrolysis to Amine: Subsequent hydrolysis of the nitrilium ion under aqueous acidic or basic conditions yields the primary amine, 1-phenylcycloheptylamine.

-

Salt Formation: The final hydrochloride salt is formed by treating a solution of the free base (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a solution of hydrogen chloride.

Caption: A typical analytical workflow for quality control.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is the cornerstone for purity assessment and assay of the compound.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis and Quantification:

-

Inject the sample onto the HPLC system.

-

Purity is determined by calculating the area percent of the main peak relative to the total area of all peaks.

-

Quantification (assay) is performed by comparing the peak area of the sample to that of a certified reference standard of known concentration.

-

Causality: The C18 column provides excellent retention for the nonpolar phenyl and cycloheptyl groups. The acidic mobile phase (TFA) ensures the primary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interaction with residual silanols on the column packing. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted and resolved from the main peak.

Section 5: Stability Profile and Forced Degradation Studies

Understanding the intrinsic stability of a compound is a critical requirement of the drug development process, as mandated by International Council for Harmonisation (ICH) guidelines. [8]Forced degradation (stress testing) studies are performed to identify likely degradation products and establish the degradation pathways of the drug substance. [9]This information is crucial for developing and validating a stability-indicating analytical method. [10]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at a detectable level without being overly complex. [9]

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Keep the solution at 60 °C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the solution at 60 °C for 8 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a hot air oven at 80 °C for 72 hours.

-

After exposure, dissolve the sample and dilute to a known concentration (~0.1 mg/mL).

-

-

Photolytic Degradation:

-

Expose a solution of the compound (~0.1 mg/mL) to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [11] * A control sample should be kept in the dark under the same conditions.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method described in Section 4. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the parent peak.

Conclusion

This compound is a structurally interesting member of the arylcycloalkylamine family. While specific experimental data remains limited in the public domain, this guide has established a robust framework for its chemical characterization based on established scientific principles and regulatory expectations. Its properties are predicted to be in line with analogous compounds: a water-soluble, crystalline solid amenable to standard analytical techniques like HPLC and GC-MS. The proposed synthetic route provides a logical pathway for its preparation, and the detailed protocols for spectroscopic analysis, analytical method development, and stability testing outline the necessary steps for its comprehensive scientific evaluation. The successful execution of these empirical studies is a prerequisite for any further investigation into the pharmacological or material science applications of this compound.

References

-

Veerareddy, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 801-815. [Link]

-

Wallach, J., De Paoli, G., & Brandt, S. D. (2013). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 5(7), 554-566. [Link]

-

Klick, S., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. SciSpace. [Link]

-

Alchem Pharmtech. (n.d.). CAS 125802-37-1 | this compound. Retrieved from Alchem Pharmtech. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 125802-37-1. Retrieved from XiXisys. [Link]

-

Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

-

SynChem, Inc. (n.d.). Product Catalog. Retrieved from SynChem, Inc. [Link]

-

Shulgin, A. T., & MacLean, D. E. (n.d.). Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. Designer-drug.com. [Link]

-

Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235. [Link]

-

Rosado, T., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from Pharmaguideline. [Link]

-

LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from LibreTexts. [Link]

-

2A Biotech. (n.d.). This compound. Retrieved from 2A Biotech. [Link]

-

ChemSrc. (n.d.). 1-Phenylcycloheptanamine hydrochloride. Retrieved from ChemSrc. [Link]

-

Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. [Link]

-

Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity. Erowid. [Link]

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 125802-37-1 Name: [xixisys.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 5. synchem.com [synchem.com]

- 6. Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs [designer-drug.com]

- 7. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 1-Phenylcycloheptylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-Phenylcycloheptylamine hydrochloride (CAS No. 125802-37-1), a distinct chemical entity within the broader class of phenylcycloalkylamines. While structurally related to more extensively studied compounds such as 1-Phenylcyclohexylamine (a precursor to Phencyclidine), the cycloheptyl derivative possesses unique steric and conformational properties that warrant specific investigation. This document consolidates the available technical data, offers field-proven insights for its synthesis and analysis, and discusses its potential, yet underexplored, pharmacological landscape. The guide is structured to be a practical resource for researchers initiating work with this compound, providing both foundational knowledge and a framework for empirical investigation.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the bedrock of any scientific inquiry. This compound is identified by the Chemical Abstracts Service (CAS) number 125802-37-1. This identifier is crucial for unambiguous documentation and database searches.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for biological assays and formulation studies compared to its freebase form.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125802-37-1 | |

| Molecular Formula | C₁₃H₂₀ClN | |

| Molecular Weight | 225.76 g/mol | |

| Appearance | Typically a white to off-white solid (inferred from analogs) | N/A |

| Purity (Commercial) | ≥95% | |

| Storage Conditions | 2-8 °C |

Note: Detailed experimental data for properties such as melting point, boiling point, and specific solubility values are not extensively reported in publicly accessible literature. The information provided is based on available supplier data and comparison with structurally similar analogs.

Synthesis and Purification Strategies

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, its structure strongly suggests a synthetic pathway analogous to the well-established routes for other 1-phenylcycloalkylamines. The most logical and commonly employed method is the nucleophilic addition of a phenyl Grignard reagent to the corresponding cycloheptanone, followed by a Ritter reaction or similar amination process.

Proposed Synthetic Workflow

The causality behind this two-step approach is straightforward: the Grignard reaction efficiently creates the core carbon skeleton (phenyl group attached to the cycloheptyl ring), and the subsequent reaction introduces the amine functionality at the quaternary carbon.

Caption: Proposed synthesis of 1-Phenylcycloheptylamine HCl.

Experimental Protocol: A Generalized Approach

The following protocol is a self-validating system, with checkpoints (e.g., TLC, NMR of intermediates) to ensure the reaction is proceeding as expected before moving to the next step.

Part A: Synthesis of 1-Phenylcycloheptanol (Intermediate)

-

Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, reflux condenser, and magnetic stirrer.

-

Grignard Formation: Add magnesium turnings to the flask. Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to initiate the reaction (indicated by cloudiness and heat generation). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Addition of Ketone: After the Grignard reagent has formed (most of the magnesium is consumed), cool the flask in an ice bath. Add a solution of cycloheptanone in anhydrous diethyl ether dropwise.

-

Quenching & Extraction: Once the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylcycloheptanol. This intermediate can be purified by column chromatography or used directly in the next step if purity is sufficient.

Part B: Amination and Salt Formation

-

Ritter Reaction: In a separate flask, dissolve the 1-phenylcycloheptanol intermediate in a suitable solvent like acetonitrile or acetic acid. Cool the solution in an ice bath.

-

Amine Introduction: Slowly add a source of cyanide (e.g., sodium cyanide) followed by the dropwise addition of concentrated sulfuric acid. The acid protonates the alcohol, which leaves as water to form a stable tertiary carbocation. The nitrile then attacks the carbocation.

-

Hydrolysis: After the reaction is complete (monitored by TLC), carefully pour the mixture over ice and neutralize with a strong base (e.g., NaOH) to hydrolyze the intermediate nitrilium ion to an amide, and then further to the free amine.

-

Extraction & Purification: Extract the resulting 1-phenylcycloheptylamine (free base) with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry, and concentrate. The free base can be purified by distillation or chromatography.

-

Salt Formation: Dissolve the purified free base in a solvent such as isopropanol or diethyl ether. Add a stoichiometric amount of hydrochloric acid (as a solution in the same solvent or as gas). The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Analytical Methodologies

For any research or development application, robust analytical methods are required to confirm the identity, purity, and quantity of the target compound. The selection of a method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the sample matrix.

Workflow for Compound Verification and Purity Assessment

Caption: Analytical workflow for quality control.

Detailed Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and quantify it in various matrices.

-

Methodology:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid to ensure good peak shape for the amine).

-

Detection: UV detector set at a wavelength determined by a UV scan of the compound (likely around 254-265 nm due to the phenyl ring).

-

Quantification: An external standard calibration curve would be constructed by injecting known concentrations of a purified reference standard.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm the molecular weight of the free base and identify potential volatile impurities.

-

Trustworthiness: This method provides a "fingerprint" of the molecule through its fragmentation pattern, offering high confidence in its identity.

-

Methodology:

-

Sample Preparation: The hydrochloride salt is non-volatile. Therefore, the sample must be neutralized to the free base form before injection or derivatized (e.g., with TFAA).

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the free base (C₁₃H₁₉N, m/z = 189.30) and characteristic fragmentation patterns.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation.

-

Expertise: ¹H NMR will show the number of different types of protons and their neighboring environments, while ¹³C NMR will show the number of different types of carbon atoms.

-

Methodology:

-

Solvent: Deuterated chloroform (CDCl₃) for the free base or deuterium oxide (D₂O) / deuterated methanol (CD₃OD) for the hydrochloride salt.

-

Expected ¹H NMR Signals: Complex multiplets for the cycloheptyl protons, signals for the phenyl protons in the aromatic region, and a broad signal for the amine protons (which may exchange with D₂O).

-

Expected ¹³C NMR Signals: Multiple signals for the aliphatic carbons of the cycloheptyl ring, signals for the aromatic carbons, and a signal for the quaternary carbon attached to both the phenyl group and the nitrogen.

-

Pharmacological Considerations and Research Applications

The pharmacology of 1-Phenylcycloheptylamine is not well-documented. However, its structural similarity to known psychoactive compounds, particularly NMDA receptor antagonists, provides a strong rationale for its investigation in neuroscience and drug development.

-

NMDA Receptor Antagonism: Many 1-phenylcycloalkylamines, such as Phencyclidine (PCP) and its analogs, act as non-competitive antagonists at the NMDA receptor ion channel. It is highly probable that 1-phenylcycloheptylamine shares this mechanism of action. The size and conformation of the seven-membered cycloheptyl ring, compared to the six-membered ring of PCP's analog, would likely modulate its binding affinity and potency at the receptor.

-

Dopamine Reuptake Inhibition: Some related compounds also show activity as dopamine reuptake inhibitors. This dual action can lead to complex behavioral effects.

-

Potential Research Applications:

-

Tool Compound: As a novel analog, it can be used to probe the structure-activity relationships (SAR) of the NMDA receptor binding site.

-

Therapeutic Potential: Given the role of NMDA receptors in neurological and psychiatric disorders, this compound could be a starting point for developing novel therapeutics for conditions such as depression, neuropathic pain, or neurodegenerative diseases.

-

Safety and Handling

Detailed toxicological data for this compound is not available. Therefore, it must be handled with the assumption that it is a hazardous substance.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Hazard Statements (Inferred from Analogs): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[1][2]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.

References

-

A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. PubMed. Available from: [Link]

-

A pharmacokinetic study of phenylcyclohexyldiethylamine. An analog of phencyclidine. Drug Metabolism and Disposition. Available from: [Link]

-

1-Phenylcyclohexylamine hydrochloride, min 98%, 100 mg. CP Lab Safety. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of 1-Phenylcycloheptylamine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 1-Phenylcycloheptylamine hydrochloride, a compound of significant interest within the field of medicinal chemistry and pharmacology. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogs, such as 1-phenylcyclohexylamine, to infer its molecular structure, physicochemical properties, potential synthetic routes, and analytical characterization. Furthermore, the guide explores the probable pharmacological profile and mechanism of action, drawing parallels with its better-studied congeners. This paper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into this novel compound.

Introduction

This compound belongs to the family of 1-phenylcycloalkylamines, a class of compounds that has garnered considerable attention for its diverse pharmacological activities. Notably, the six-membered ring analog, 1-phenylcyclohexylamine, is a known precursor and a metabolite of phencyclidine (PCP), a dissociative anesthetic with N-methyl-D-aspartate (NMDA) receptor antagonist activity. The expansion of the cycloalkyl ring from a cyclohexane to a cycloheptane is anticipated to modulate the steric and electronic properties of the molecule, thereby influencing its biological activity.

This guide aims to provide a detailed technical overview of this compound, addressing its chemical identity, structural elucidation, and potential for further investigation in drug discovery and development. Given the scarcity of direct data, this document employs a comparative and predictive approach, leveraging the well-documented chemistry and pharmacology of its analogs.

Physicochemical Properties

| Property | Inferred/Calculated Value | Rationale/Reference |

| Molecular Formula | C13H20ClN | Addition of HCl to the free base[1] |

| Molecular Weight | 225.76 g/mol | Calculated based on the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance of amine hydrochloride salts |

| Solubility | Soluble in water and ethanol | Characteristic of hydrochloride salts |

Synthesis and Purification

While a specific, documented synthesis protocol for this compound is not widely published, a logical and effective synthetic strategy can be devised based on established methods for analogous compounds, such as 1-phenylcyclohexylamine[2]. The most plausible laboratory-scale approach involves a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with commercially available starting materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenylcycloheptanol

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent, phenylmagnesium bromide.

-

Once the Grignard reagent has formed, cool the flask in an ice bath.

-

Add a solution of cycloheptanone in anhydrous diethyl ether dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-phenylcycloheptanol.

Step 2: Synthesis of N-(1-Phenylcycloheptyl)formamide (Ritter Reaction)

-

To a solution of 1-phenylcycloheptanol in formic acid, slowly add sodium cyanide at 0 °C.

-

Carefully add concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the formamide intermediate.

Step 3: Hydrolysis to 1-Phenylcycloheptylamine

-

Reflux the N-(1-Phenylcycloheptyl)formamide in an aqueous solution of hydrochloric acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and basify with a strong base to precipitate the free amine.

-

Extract the amine with an organic solvent, dry, and concentrate to yield 1-phenylcycloheptylamine.

Step 4: Formation of this compound

-

Dissolve the crude 1-phenylcycloheptylamine in anhydrous diethyl ether.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete[3].

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. The following techniques are recommended, with predicted spectral data based on its chemical structure and comparison with analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cycloheptyl protons. The phenyl protons will likely appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The protons on the carbon adjacent to the nitrogen will be deshielded. The amine proton may be broad or exchange with solvent.

-

¹³C NMR: The carbon NMR spectrum should display signals for the seven cycloheptyl carbons and the six phenyl carbons. The quaternary carbon attached to both the phenyl and amino groups will be a key identifier.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 2800-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-N stretch | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the free base after neutralization of the hydrochloride salt. Electron ionization (EI) would likely lead to fragmentation of the cycloheptyl ring and loss of the amino group. The molecular ion peak (M+) for the free base would be observed at m/z 189.30.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound is not yet characterized. However, based on its structural similarity to phencyclidine and its analogs, it is hypothesized to act as an NMDA receptor antagonist.

Predicted Mechanism of Action

It is plausible that 1-Phenylcycloheptylamine binds to the phencyclidine (PCP) site within the ion channel of the NMDA receptor. This non-competitive antagonism would block the influx of calcium ions, leading to an inhibition of excitatory neurotransmission. The size and conformation of the cycloheptyl ring, in comparison to the cyclohexyl ring of PCP, may influence the binding affinity and kinetics at the receptor, potentially leading to a different pharmacological profile.

Caption: Hypothesized mechanism of action at the NMDA receptor.

Potential Therapeutic Applications

Given its predicted activity as an NMDA receptor antagonist, this compound could be investigated for a range of therapeutic applications, including:

-

Neuroprotection: In conditions such as stroke and traumatic brain injury.

-

Anesthesia: As a dissociative anesthetic.

-

Antidepressant: Modulating glutamatergic pathways has shown promise in treating depression.

-

Anticonvulsant: Several NMDA receptor antagonists exhibit anticonvulsant properties[4].

Conclusion

This compound represents an intriguing yet understudied molecule with the potential for novel pharmacological activity. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, properties, synthesis, and potential mechanism of action by drawing upon the extensive knowledge of its chemical analogs. The proposed synthetic and analytical methodologies offer a solid foundation for researchers to produce and characterize this compound. Further empirical studies are essential to validate these hypotheses and to fully elucidate the pharmacological profile of this compound, which may hold promise for future drug development endeavors.

References

- BenchChem. (2025). Technical Support Center: Synthesis of 1-Phenylcyclohexylamine Hydrochloride.

- PubMed. (n.d.). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues.

- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

Sources

- 1. 1-Phenylcycloheptanamine [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Phenylcycloalkylamine Scaffold in Neuropharmacology

An In-Depth Technical Guide to the Mechanism of Action of 1-Phenylcycloheptylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The phenylcycloalkylamine chemical class represents a significant scaffold in the development of centrally active pharmacological agents. Compounds within this family, characterized by a phenyl group and a cycloalkyl ring attached to a nitrogen-containing moiety, have yielded some of the most influential research tools and clinical agents in neuroscience. Prominent examples such as phencyclidine (PCP) and ketamine have been instrumental in developing the glutamate hypothesis of schizophrenia and have opened new avenues for rapid-acting antidepressants. Their primary mechanism involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission and synaptic plasticity.

Furthermore, modifications to the phenylcycloalkylamine core have led to compounds with significant activity at monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin.[1] This dual potential for activity at both glutamate and monoamine systems makes novel derivatives like this compound a subject of considerable interest. This guide will provide an in-depth exploration of the postulated mechanisms of action for this compound, drawing upon the established pharmacology of structurally related compounds. We will delve into the theoretical underpinnings of its likely targets—the NMDA receptor and monoamine transporters—and provide detailed, field-proven experimental protocols for their validation.

Part 1: Primary Postulated Mechanism: NMDA Receptor Antagonism

The structural similarity of this compound to compounds like PCP suggests that its primary mechanism of action is likely non-competitive antagonism of the NMDA receptor.[2][3]

The Role of the NMDA Receptor in Synaptic Function

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory. For the channel to open, two conditions must be met simultaneously: the binding of the neurotransmitter glutamate (and the co-agonist glycine or D-serine) and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block. Upon opening, the channel allows the influx of calcium (Ca²⁺), which acts as a critical second messenger, activating a cascade of downstream signaling pathways that can lead to long-term changes in synaptic strength, such as long-term potentiation (LTP).

Phenylcycloalkylamines are known to act as uncompetitive, open-channel blockers. They do not compete with glutamate or glycine for their binding sites but rather enter the ion channel pore once it has been opened and bind to a specific site within the channel (often referred to as the "PCP site"), physically occluding the passage of ions.[4] This results in a use-dependent blockade of NMDA receptor function.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the NMDA receptor signaling cascade and the site of action for a phenylcycloalkylamine-based non-competitive antagonist.

Caption: NMDA receptor signaling and antagonism by 1-Phenylcycloheptylamine HCl.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure NMDA receptor-mediated currents in cultured primary neurons to assess the inhibitory activity of this compound.

1. Cell Culture:

-

Culture primary hippocampal or cortical neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.

-

Maintain cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days in vitro (DIV) to allow for mature receptor expression.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, 0.001 Tetrodotoxin (TTX) to block voltage-gated sodium channels, and 0.02 Bicuculline to block GABA-A receptors. Adjust pH to 7.4 with NaOH. Prepare a Mg²⁺-free version to facilitate NMDA receptor activation at negative holding potentials.

-

Internal Solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.

-

Drug Application: Dissolve this compound in the external solution to desired final concentrations (e.g., 0.1, 1, 10, 100 µM). NMDA (100 µM) will be used as the agonist.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with Mg²⁺-free external solution.

-

Using a glass micropipette (3-5 MΩ resistance) filled with the internal solution, form a gigaseal with a neuron and establish a whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Co-apply NMDA (100 µM) and Glycine (10 µM) for 2-3 seconds to evoke an inward NMDA receptor-mediated current.

-

After establishing a stable baseline response to NMDA, co-apply NMDA with increasing concentrations of this compound.

-

Record the peak amplitude of the inward current for each condition.

4. Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked current in the absence (control) and presence of the test compound.

-

Normalize the current amplitude in the presence of the drug to the control response.

-

Plot the normalized response against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the maximal NMDA response.

Part 2: Secondary Postulated Mechanism: Monoamine Reuptake Inhibition

Studies on related chiral cyclohexylaryl amines have revealed potent inhibitory activity at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Given that 1-Phenylcyclohexan-1-amine (a close structural analog) alters the mesolimbic dopamine system, a similar mechanism is plausible for this compound.[5]

The Role of Monoamine Transporters

Monoamine transporters are transmembrane proteins located on presynaptic nerve terminals. Their primary function is to clear neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft by transporting them back into the presynaptic neuron.[6] This reuptake process terminates the synaptic signal and allows the neurotransmitter to be repackaged into vesicles for subsequent release. Inhibition of these transporters leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[7]

Monoaminergic Synapse and Reuptake Inhibition

This diagram illustrates the function of a dopamine synapse and the action of a reuptake inhibitor.

Caption: Dopaminergic synapse showing reuptake inhibition.

Experimental Protocol: In Vitro Radioligand Binding and Synaptosomal Uptake Assays

These protocols are designed to determine the affinity and functional potency of this compound at monoamine transporters.

A. Radioligand Binding Assay (Affinity Measurement)

1. Membrane Preparation:

-

Use cell lines stably expressing human DAT, NET, or SERT (e.g., HEK293 cells) or rodent brain tissue rich in these transporters (e.g., striatum for DAT).

-

Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.

2. Binding Reaction:

-

In a 96-well plate, combine the prepared membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound.

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration of a known saturating ligand (e.g., cocaine for DAT).

-

Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a set time to reach equilibrium.

3. Data Collection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (one-site competition model) to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. Synaptosomal Uptake Assay (Functional Potency)

1. Synaptosome Preparation:

-

Isolate synaptosomes (sealed presynaptic nerve terminals) from fresh rodent brain tissue (e.g., striatum for dopamine uptake).

-

Homogenize the tissue in sucrose buffer and perform differential centrifugation to obtain a purified synaptosomal fraction (P2 pellet).

2. Uptake Experiment:

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a low concentration of radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the reaction by rapid filtration and washing with ice-cold buffer.

3. Data Analysis:

-

Measure the radioactivity accumulated inside the synaptosomes.

-

Define 100% uptake as the amount accumulated in the absence of any inhibitor and 0% uptake as the amount accumulated at 4°C (to block active transport).

-

Plot the percentage of inhibition against the log concentration of the compound and fit the curve to determine the IC₅₀ for uptake inhibition.

Part 3: Downstream Effects and Integrated Experimental Workflow

The primary actions at NMDA receptors and monoamine transporters can induce long-term neuroplastic changes. For instance, altered dopaminergic tone can lead to changes in the expression of tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) and the density of dopamine D1 and D2 receptors.[5] Both mechanisms can converge on the activation of transcription factors like CREB (cAMP response element-binding protein) and the accumulation of ΔFosB, a highly stable protein implicated in long-term plasticity and addiction.

Workflow for In Vivo Neurochemical Analysis

The following diagram outlines an experimental workflow to investigate the downstream neurochemical consequences of administering this compound in an animal model.

Caption: Workflow for in vivo analysis of neuroadaptive changes.

Quantitative Data Summary and Structure-Activity Insights

To provide context, the table below presents hypothetical yet plausible affinity (Ki) and potency (IC₅₀) values for phenylcycloalkylamine derivatives at relevant targets. The actual values for this compound would need to be determined empirically using the protocols described above.

| Compound | NMDA Receptor (IC₅₀, µM) | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| Phencyclidine (PCP) | ~0.5 - 2 | ~200 | ~2000 | ~200 |

| Ketamine | ~1 - 5 | >1000 | >1000 | >1000 |

| 1-Phenylcycloheptylamine | To be determined | To be determined | To be determined | To be determined |

| Related Amine (from Lit.[1]) | Not Reported | 28 | 21 | 1 |

Structure-Activity Relationship (SAR) Considerations:

-

Cycloalkyl Ring Size: Expanding the cyclohexyl ring of PCP to a cycloheptyl ring in this compound may alter the fit within the NMDA receptor channel or the binding pockets of the monoamine transporters. This modification could change the potency and selectivity profile.

-

Amine Substitution: The primary amine in 1-Phenylcycloheptylamine is a key feature. N-alkylation (e.g., N-methyl) is known to significantly affect activity at monoamine transporters.

-

Phenyl Ring Substitution: Substitutions on the phenyl ring can drastically alter the pharmacological profile, often steering activity more towards monoamine systems and away from the NMDA receptor.

Conclusion

Based on its core chemical structure, this compound is strongly predicted to exhibit a dual mechanism of action, functioning as both a non-competitive NMDA receptor antagonist and a monoamine reuptake inhibitor. Its profile is likely to share features with both psychotomimetic dissociatives like PCP and triple reuptake inhibitors developed for depression and other neuropsychiatric disorders. The precise affinity and potency at each of these targets, which will ultimately define its overall pharmacological effect, must be elucidated through rigorous empirical investigation. The experimental protocols detailed in this guide—spanning electrophysiology, radioligand binding, and functional uptake assays—provide a robust framework for the comprehensive characterization of this and other novel psychoactive compounds, paving the way for a deeper understanding of their therapeutic potential and neurobiological impact.

References

-

Butler, D. et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-7. [Link]

-

Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-250. [Link]

-

Kumari, S. et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. Neurochemistry International, 144, 104962. [Link]

-

Glennon, R. A. et al. (1992). Binding of phenylalkylamine derivatives at 5-HT1C and 5-HT2 serotonin receptors: evidence for a lack of selectivity. Journal of Medicinal Chemistry, 35(4), 734-40. [Link]

-

Olney, J. W. et al. (1991). NMDA antagonist neurotoxicity: mechanism and prevention. Science, 254(5037), 1515-8. [Link]

-

Teh, Z. L. et al. (2022). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 23(23), 15235. [Link]

-

Wikipedia contributors. (2023). Dopamine reuptake inhibitor. Wikipedia, The Free Encyclopedia. [Link]

-

Farber, N. B. et al. (2002). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Molecular Psychiatry, 7(1), 32-43. [Link]

-

Tzvetkov, M. V. et al. (2013). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE, 8(10), e77541. [Link]

Sources

- 1. Discovery of N-methyl-1-(1-phenylcyclohexyl)ethanamine, a novel triple serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. | Semantic Scholar [semanticscholar.org]

- 3. NMDA antagonist neurotoxicity: mechanism and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Pharmacology of 1-Phenylcycloheptylamine Hydrochloride

Forward

This technical guide provides a comprehensive overview of the pharmacology of 1-Phenylcycloheptylamine hydrochloride, a dissociative anesthetic and a structural analog of phencyclidine (PCP). Given the limited direct research on this specific compound, this guide synthesizes information from closely related 1-phenylcycloalkylamine derivatives and phencyclidine to project a likely pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological considerations. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction and Chemical Scaffolding

This compound belongs to the arylcyclohexylamine class of chemical compounds, which are known for their dissociative anesthetic properties. Its core structure consists of a cycloheptane ring attached to a phenyl group and an amine group. As a hydrochloride salt, it exhibits increased water solubility, facilitating its formulation and administration in research settings. The pharmacological actions of this class of compounds are primarily mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] The structural similarity to phencyclidine (PCP) is the primary basis for inferring its pharmacological activity.

Mechanism of Action: A Focus on the NMDA Receptor

The principal mechanism of action for this compound is believed to be non-competitive antagonism of the NMDA receptor.[1] This interaction is not at the glutamate or glycine binding sites but rather at a specific binding site located within the ion channel of the receptor, often referred to as the "PCP site."[1]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ and Na⁺ ions, leading to neuronal depolarization. This process is fundamental to synaptic plasticity, learning, and memory.

Caption: NMDA Receptor Signaling and Blockade by 1-Phenylcycloheptylamine HCl.

By binding within the ion channel, this compound physically obstructs the passage of ions, effectively preventing the downstream signaling cascade. This blockade is "uncompetitive," meaning the antagonist binds more effectively when the receptor is already activated by its agonists.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Profile (Projected)

| Pharmacokinetic Parameter | Projected Value/Characteristic | Rationale based on Analogs |

| Absorption | Rapidly absorbed following oral and parenteral administration. | Phenylcycloalkylamines are lipophilic, facilitating passage across biological membranes.[1] |

| Distribution | Wide distribution throughout the body, with significant penetration into the central nervous system. High volume of distribution. | The lipophilic nature of the compound leads to accumulation in fatty tissues and the brain.[1] |

| Metabolism | Primarily hepatic, via oxidative hydroxylation by cytochrome P450 enzymes.[1] | This is the main metabolic pathway for PCP and its analogs.[1] |

| Excretion | Metabolites are glucuronidated and primarily excreted in the urine.[1] A small percentage of the drug may be excreted unchanged.[1] | Renal clearance is the primary route of elimination for metabolized arylcyclohexylamines.[4][5] |

| Half-life (t½) | Estimated to be in the range of several hours, but potentially longer for the parent compound due to redistribution from lipid stores. | The half-life of PCP can vary significantly depending on the dose and physiological factors.[3][6] |

| Cmax (Peak Plasma Concentration) | Achieved relatively quickly after administration, likely within 1-2 hours for oral dosing. | This is typical for orally administered, rapidly absorbed compounds. |

| Tmax (Time to Peak Plasma Concentration) | Expected to be in the range of 1-2 hours post-oral administration. | Similar to other orally administered psychoactive amines.[3] |

Pharmacodynamics: Receptor Interactions and Physiological Effects

The pharmacodynamic effects of this compound are expected to be dose-dependent and primarily driven by its antagonism of the NMDA receptor.

Primary Target: NMDA Receptor

The affinity of this compound for the PCP binding site on the NMDA receptor is predicted to be high, similar to other psychoactive 1-phenylcycloalkylamines. The cis isomer of a related compound, 1-(1-phenyl-3-methylcyclohexyl)piperidine, was found to have about one-third the affinity of phencyclidine for the PCP receptor, demonstrating that structural modifications can influence binding affinity.[7]

Other Potential Receptor Interactions

Phencyclidine and its analogs have been shown to interact with other receptor systems, which may contribute to their complex pharmacological profile. These can include:

-

Dopamine Transporter (DAT): Inhibition of dopamine reuptake can lead to increased synaptic dopamine levels, contributing to psychostimulant effects.

-

Serotonin Transporter (SERT): Interaction with the serotonin system may play a role in the mood-altering effects.

-

Sigma Receptors (σ1 and σ2): Binding to sigma receptors is a common feature of dissociative anesthetics and may contribute to their psychotomimetic effects.

A comprehensive receptor binding profile with specific Kᵢ values for this compound is needed to fully elucidate its selectivity and off-target effects.

Dose-Response Relationship

The physiological effects are expected to follow a dose-response curve, with lower doses producing mild dissociative and analgesic effects, and higher doses leading to profound anesthesia, catalepsy, and amnesia.

Caption: Projected Dose-Response Relationship for 1-Phenylcycloheptylamine HCl.

Toxicology Profile (Projected)

The toxicological profile of this compound is anticipated to be similar to that of phencyclidine, with potential for both acute and chronic adverse effects.

| Toxicological Endpoint | Projected Outcome | Basis of Projection |

| Acute Toxicity (LD50) | The lethal dose is expected to be in a range comparable to other potent NMDA antagonists. Overdose can lead to respiratory depression, seizures, and coma. | Phencyclidine and its analogs can be lethal at high doses.[8] |

| Neurotoxicity | Potential for Olney's lesions (vacuolization in posterior cingulate and retrosplenial cortices) with high or chronic dosing. | This is a known risk associated with high-dose or prolonged use of NMDA receptor antagonists. |

| Cardiovascular Effects | Tachycardia and hypertension at lower to moderate doses due to sympathomimetic effects. | A common effect of PCP-like compounds.[9] |

| Psychotomimetic Effects | Hallucinations, paranoia, agitation, and psychosis, particularly at higher doses. | A hallmark of dissociative anesthetics.[8] |

| Motor Effects | Ataxia, nystagmus, and muscle rigidity. | These are characteristic signs of PCP intoxication.[9] |

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound.

In Vitro: NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the PCP binding site on the NMDA receptor.

Methodology:

-

Membrane Preparation: Isolate synaptic membranes from rat forebrain tissue via differential centrifugation.

-

Radioligand: Use a tritiated high-affinity NMDA receptor antagonist that binds to the PCP site, such as [³H]MK-801.

-

Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo: Rodent Model of Dissociative Anesthesia

Objective: To assess the anesthetic and behavioral effects of this compound in a rodent model.

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) or oral (p.o.) route at various doses. Include a vehicle control group.

-

Behavioral Assessments:

-

Locomotor Activity: Measure spontaneous movement in an open-field arena.

-

Motor Coordination: Assess performance on a rotarod apparatus.

-

Catalepsy: Measure the time the animal remains in an imposed posture.

-

Analgesia: Evaluate the response to a thermal stimulus using the hot plate or tail-flick test.

-

-

Data Collection: Record all behavioral parameters at predefined time points post-administration.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Caption: Workflow for In Vivo Assessment of Dissociative Anesthetic Effects.

Conclusion and Future Directions

This compound is a psychoactive compound with a pharmacological profile that is likely dominated by its action as a non-competitive NMDA receptor antagonist. While its specific pharmacokinetic and pharmacodynamic properties require direct empirical investigation, the extensive research on phencyclidine and its analogs provides a strong predictive framework. Future research should focus on obtaining precise quantitative data for this compound, including a comprehensive receptor binding screen, detailed ADME studies in relevant animal models, and a thorough toxicological evaluation. Such data are essential for a complete understanding of its pharmacological profile and for guiding any potential therapeutic development or risk assessment.

References

- Bey, T., & Patel, A. (2007). Phencyclidine intoxication and adverse effects: a clinical and pharmacological review of an illicit drug. The California Journal of Emergency Medicine, 8(1), 9–14.

-

National Center for Biotechnology Information. (n.d.). Phencyclidine. In PubChem Compound Summary for CID 6468. Retrieved January 10, 2026, from [Link].

- Journey, J., & Bentley, T. (2021). Phencyclidine Toxicity. In StatPearls.

- Goldfrank, L. R., Nelson, L. S., Howland, M. A., Hoffman, R. S., Lewin, N. A., & Flomenbaum, N. E. (Eds.). (2019). Goldfrank's Toxicologic Emergencies (11th ed.). McGraw Hill Medical.

- Katzung, B. G., Masters, S. B., & Trevor, A. J. (Eds.). (2021). Basic and Clinical Pharmacology (15th ed.).

- Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473–477.

- Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. Medicinal Chemistry.